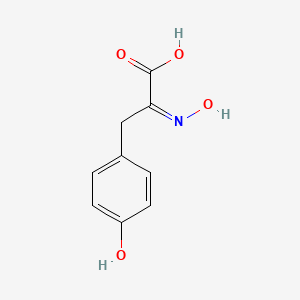
(2Z)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxyphenylpyruvic acid oxime is a ketoxime obtained by condensation of the keto group of 4-hydroxyphenylpyruvic acid with hydroxylamine. It has a role as a fungal metabolite and a marine metabolite. It is a ketoxime, a monocarboxylic acid and a phenol. It derives from a (4-hydroxyphenyl)pyruvic acid.
Applications De Recherche Scientifique
Renewable Building Block for Material Science
(Trejo-Machin et al., 2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for material science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an environmentally friendly alternative to phenol.
Synthesis of Ureas and Hydroxamic Acids
(Thalluri et al., 2014) demonstrated the synthesis of ureas and hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This efficient method avoids racemization and is environmentally friendly.
Synthesis of Amino Acids
(Kitagawa et al., 2004) and (Kitagawa et al., 2005) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids from 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. This method prevents hydrogenolysis of bromine on the thiophene nucleus, yielding amino acids efficiently.
Food Contact Material Safety
(Flavourings, 2011) conducted a safety evaluation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters for use in food contact materials, ensuring consumer safety for non-fatty and non-alcoholic foods.
Biocatalysis in Pharmaceutical Synthesis
(Deussen et al., 2003) developed a biocatalytic approach for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block in pharmaceuticals. This process is efficient, environmentally friendly, and scalable.
Drug Development
(Ahmed et al., 2012) synthesized and evaluated hydroxamic acid and ketoximic analogues from ketoprofen for potential use as dual-mechanism drugs, offering insight into the design of new therapeutic agents.
Enhancement of Chemical Stability and Liposolubility
(Chen et al., 2016) synthesized a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid to improve its chemical stability and liposolubility, broadening its potential applications.
Novel Approach in Organic Synthesis
(Ye et al., 2012) combined oxidative dearomatization with a transition-metal catalyzed sequence to prepare furoquinolinone and angelicin derivatives, demonstrating a novel approach in organic synthesis.
Luminescence in Inorganic Chemistry
(Xiang et al., 2016) synthesized Zn-based complexes using 3-(4-hydroxyphenyl)propanoic acid, contributing to the study of luminescence in inorganic complexes.
Chain Extender in Polymer Science
(Totaro et al., 2017) used 3-(4-Hydroxyphenyl)propionic acid as a chain extender in polymer science, enhancing mechanical properties and thermal stability.
Inhibitor of Itk in Immunology
(Buchanan et al., 2005) isolated derivatives from Polyscias murrayi that inhibit interleukin-2 inducible T-cell kinase, suggesting potential in immunology research.
Luminescence Properties in Supramolecular Chemistry
(Lu et al., 2014) reported the synthesis of complexes containing 3-(2-hydroxyphenyl)propanoic acid, contributing to the understanding of luminescence in supramolecular structures.
Corrosion Inhibition in Material Science
(Abu-Rayyan et al., 2022) explored the use of acrylamide derivatives as corrosion inhibitors, expanding the application of this compound in material science.
Anti-Aging Composition in Dermatology
(Wawrzyniak et al., 2016) developed an anti-aging skin care composition using 3-(4-hydroxyphenyl)propanoic acid amide, demonstrating its potential in dermatology.
Anti-Inflammatory Activities in Pharmacology
(Ren et al., 2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory activities, contributing to pharmacological research.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,11,14H,5H2,(H,12,13)/b10-8- |
Clé InChI |
HOSMGQOSNROJPE-NTMALXAHSA-N |
SMILES isomérique |
C1=CC(=CC=C1C/C(=N/O)/C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(=NO)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




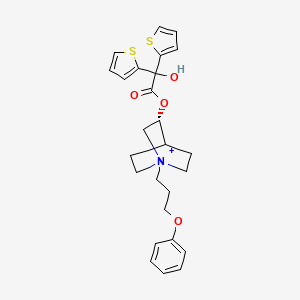
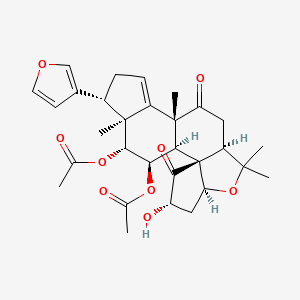
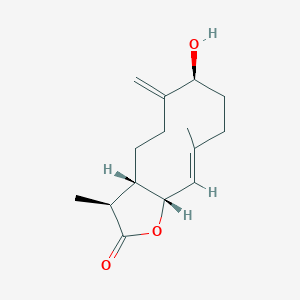
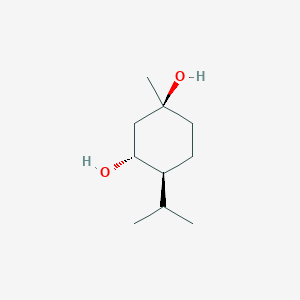

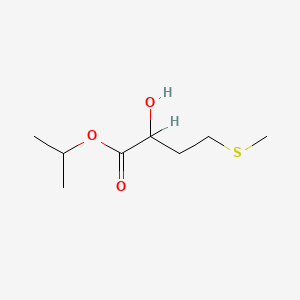
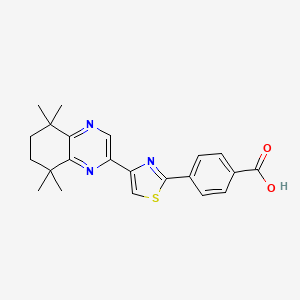
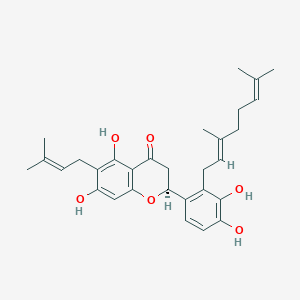
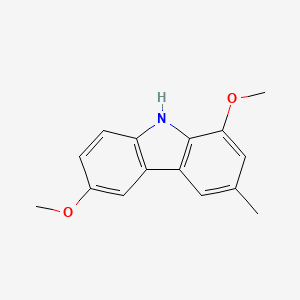
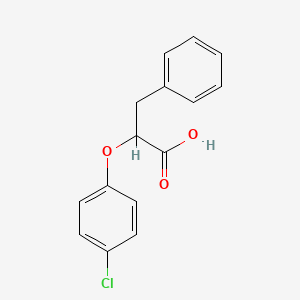
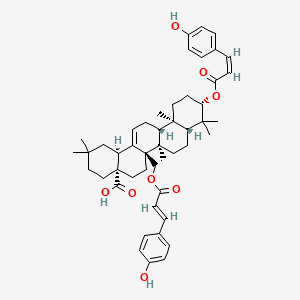
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)
